1-(4-nitrophenyl)-4-[3-(trifluoromethyl)benzyl]piperazine
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Overview
Description
1-(4-Nitrophenyl)-4-[3-(trifluoromethyl)benzyl]piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a piperazine ring substituted with a 4-nitrophenyl group and a 3-(trifluoromethyl)benzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-nitrophenyl)-4-[3-(trifluoromethyl)benzyl]piperazine typically involves the following steps:
Formation of the Piperazine Core: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.
Substitution with 4-Nitrophenyl Group: The piperazine core is then reacted with 4-nitrobenzyl chloride in the presence of a base such as potassium carbonate to introduce the 4-nitrophenyl group.
Introduction of 3-(Trifluoromethyl)benzyl Group: Finally, the compound is further reacted with 3-(trifluoromethyl)benzyl chloride under similar conditions to complete the synthesis.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Nitrophenyl)-4-[3-(trifluoromethyl)benzyl]piperazine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Alkyl halides, bases such as potassium carbonate.
Oxidation: Oxidizing agents like potassium permanganate.
Major Products:
Reduction: 1-(4-Aminophenyl)-4-[3-(trifluoromethyl)benzyl]piperazine.
Substitution: Various substituted piperazine derivatives.
Oxidation: Corresponding oxides and other oxidized products.
Scientific Research Applications
1-(4-Nitrophenyl)-4-[3-(trifluoromethyl)benzyl]piperazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-nitrophenyl)-4-[3-(trifluoromethyl)benzyl]piperazine involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to receptors or enzymes, leading to modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
1-(4-Nitrophenyl)-4-[3-(trifluoromethyl)benzyl]piperazine can be compared with other piperazine derivatives, such as:
1-(4-Chlorophenyl)-4-[3-(trifluoromethyl)benzyl]piperazine: Similar structure but with a chlorine atom instead of a nitro group.
1-(4-Methoxyphenyl)-4-[3-(trifluoromethyl)benzyl]piperazine: Contains a methoxy group instead of a nitro group.
Uniqueness: The presence of both the 4-nitrophenyl and 3-(trifluoromethyl)benzyl groups in this compound imparts unique chemical and biological properties, distinguishing it from other similar compounds.
Properties
IUPAC Name |
1-(4-nitrophenyl)-4-[[3-(trifluoromethyl)phenyl]methyl]piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F3N3O2/c19-18(20,21)15-3-1-2-14(12-15)13-22-8-10-23(11-9-22)16-4-6-17(7-5-16)24(25)26/h1-7,12H,8-11,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPVCFPLUVQZBOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=CC=C2)C(F)(F)F)C3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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